Reserpine

Description

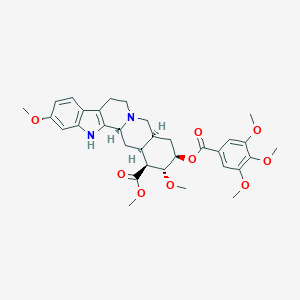

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVHRUUCFGRFIF-MDEJGZGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O9 | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021237 | |

| Record name | Reserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reserpine appears as white or cream to slightly yellow crystals or crystalline powder. Odorless with a bitter taste. (NTP, 1992), Solid | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Freely sol in chloroform (approx. 1 g/6 ml), methylene chloride, glacial acetic acid; sol in benzene, ethyl acetate; slightly sol in acetone, methanol, alcohol (1 g/1800 ml), ether, and in aq solns of acetic and citric acids., In water, 73 mg/l @ 30 °C, 1.13e-02 g/L | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Powdered Rauwolfia serpentia contains several alkaloids. Lactose, starch, or Rauwolfia serpentia containing a higher alkaloid content is added to the commercially available product so that it contains 0.15-0.20% of the reserpine-rescinnamine group alkaloids, calculated as reserpine. | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or pale buff to slightly yellowish powder, Long prisms from dil acetone | |

CAS No. |

50-55-5 | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Reserpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reserpine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | reserpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | reserpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | reserpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3.beta.,16.beta.,17.alpha.,18.beta.,20.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reserpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESERPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B1QWR724A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

507 to 509 °F (decomposes) (NTP, 1992), 264.5 °C | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Serendipitous Journey of Reserpine: From Ancient Remedy to Modern Medicine

A Technical Guide to the Discovery of a Landmark Alkaloid from Rauwolfia serpentina

For centuries, the roots of Rauwolfia serpentina, a shrub native to the Indian subcontinent, were a staple in traditional medicine, used to treat a variety of ailments from snakebites to insanity. It was not until the mid-20th century, however, that the Western scientific community unlocked the therapeutic potential of this plant, isolating a potent alkaloid that would revolutionize the treatment of hypertension and mental illness: reserpine. This in-depth guide chronicles the pivotal moments in the discovery of this compound, detailing the scientific investigations that transformed a traditional remedy into a cornerstone of modern pharmacology.

From Folklore to the Laboratory: The Early Investigations

The journey of this compound into Western medicine began with the observations of Indian physicians who had long utilized Rauwolfia serpentina for its calming effects. In the 1930s and 1940s, Indian scientists began to systematically investigate the plant's properties. Notably, the work of Gananath Sen and Kartick Chandra Bose in the 1930s laid the groundwork for future research by documenting the plant's hypotensive and sedative effects. However, it was the clinical studies of Dr. Rustom Jal Vakil in the late 1940s that garnered international attention. His research, published in the British Heart Journal in 1949, provided compelling evidence of Rauwolfia's efficacy in lowering blood pressure, sparking interest among Western pharmaceutical companies.[1][2]

The Breakthrough: Isolation and Characterization

The race to isolate the active principle of Rauwolfia serpentina culminated in 1952 at the CIBA laboratories in Switzerland. A team of chemists, led by Emil Schlittler, Johannes Müller, and Hugo Bein, successfully isolated a pure crystalline alkaloid which they named this compound.[3] This breakthrough was a critical step, allowing for standardized dosages and a more precise understanding of the compound's pharmacological effects. Subsequent research focused on elucidating its complex chemical structure, a feat accomplished by 1953, with the final stereochemical configuration being confirmed in 1955. The total synthesis of this compound was a landmark achievement in organic chemistry, accomplished by R.B. Woodward in 1956, for which he was later awarded the Nobel Prize in Chemistry.

Unraveling the Mechanism: A New Era in Neuropharmacology

The discovery of this compound's mechanism of action proved to be as significant as its isolation. Early pharmacological studies in the 1950s revealed that this compound depleted stores of catecholamines, such as norepinephrine, and serotonin from nerve endings. This depletion of neurotransmitters in the peripheral sympathetic nervous system explained its antihypertensive effects, while its action on the central nervous system accounted for its tranquilizing properties. This discovery was instrumental in the development of the "monoamine hypothesis" of depression and opened up new avenues of research in neuropharmacology.

Clinical Validation: A Dual-Purpose Therapeutic

The 1950s saw a flurry of clinical trials that solidified this compound's place in the pharmacopeia. In the United States, Dr. Robert Wallace Wilkins of Boston University was a key figure in championing its use for hypertension.[4] His research demonstrated that this compound effectively lowered both systolic and diastolic blood pressure.[4] Simultaneously, its tranquilizing effects were being explored in the field of psychiatry. Dr. Nathan S. Kline, at Rockland State Hospital in New York, pioneered the use of this compound for the treatment of schizophrenia, observing significant calming effects in patients. Although later superseded by more effective antipsychotics like chlorpromazine, this compound played a crucial role in the deinstitutionalization movement by providing a pharmacological means to manage severe mental illness.

Quantitative Data Summary

The following tables summarize key quantitative data related to the extraction and clinical efficacy of this compound.

Table 1: this compound Yield from Rauwolfia serpentina

| Plant Part | Geographical Origin/Condition | This compound Content (% of dry weight) | Reference |

| Roots | Wild | 0.03 - 0.15 | [5] |

| Roots | In vitro regenerated | Up to 0.191 | [5] |

| Callus | In vitro (B5 medium) | Higher than MS medium | [3] |

| Leaves | Wild | Lower than roots | [3] |

Table 2: Early Clinical Trial Data for this compound in Hypertension

| Lead Investigator/Study | Year | Number of Patients | Dosage | Average Systolic BP Reduction (mmHg) | Average Diastolic BP Reduction (mmHg) | Reference |

| Vakil | 1949 | 50 | Whole root preparation | Significant, not specified | Significant, not specified | [2] |

| Wilkins | 1950s | Not specified | Not specified | ~15% reduction | ~15% reduction | [4] |

| Arnold and Bach | 1950s | 37-50 | Not specified | 30 | 15 | [6] |

| Meissner | 1953 | Not specified | Not specified | 15-40 | Not specified | [1] |

| Doyle and Smirk | 1954 | Not specified | This compound | Striking fall | Not specified | [1] |

Table 3: Early Clinical Trial Data for this compound in Schizophrenia

| Study Focus | Year | Key Findings | Reference |

| Comparison with Chlorpromazine | 1955-1962 | Chlorpromazine showed better improvement in 'global state'. No clear difference in 'occupational adjustment' or 'general behaviour'. | [7][8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments in the discovery and characterization of this compound, based on historical accounts and standard laboratory practices of the era.

Protocol 1: Extraction and Isolation of this compound from Rauwolfia serpentina Roots

Objective: To extract and purify the alkaloid this compound from the dried roots of Rauwolfia serpentina.

Materials:

-

Dried, powdered roots of Rauwolfia serpentina

-

Methanol (90%)

-

Benzene

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Dilute Hydrochloric Acid (HCl)

-

Diethyl ether

-

Ammonia solution

-

Chloroform

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Soxhlet apparatus

-

Filter paper

-

Separatory funnel

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Extraction: a. Moisten 100g of finely powdered Rauwolfia serpentina root with a 10% sodium bicarbonate solution. b. Pack the moistened powder into the thimble of a Soxhlet apparatus. c. Extract the material with benzene for 12-24 hours, or until the solvent running through the siphon is colorless. d. Alternatively, perform a cold percolation with 90% methanol for 48-72 hours.

-

Acid-Base Partitioning: a. Concentrate the benzene or methanol extract to a smaller volume using a rotary evaporator. b. To the concentrated extract, add diethyl ether and then partition with dilute hydrochloric acid in a separatory funnel. Shake vigorously and allow the layers to separate. c. Collect the acidic aqueous layer, which now contains the protonated alkaloids. d. Wash the organic layer again with dilute HCl to ensure complete extraction of alkaloids. Combine the acidic aqueous extracts. e. Wash the combined acidic extract with diethyl ether to remove any remaining neutral or acidic impurities. Discard the ether layer.

-

Alkaloid Precipitation and Extraction: a. Make the acidic aqueous solution alkaline by the dropwise addition of ammonia solution until the pH is approximately 9-10. This will precipitate the free alkaloids. b. Extract the alkaline solution three times with chloroform in a separatory funnel. c. Combine the chloroform extracts.

-

Purification and Crystallization: a. Wash the combined chloroform extract with a 10% sodium carbonate solution to remove any acidic impurities. b. Separate the chloroform layer and dry it over anhydrous sodium sulfate. c. Filter the dried chloroform solution and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture. d. Dissolve the crude alkaloid residue in a minimal amount of hot methanol. e. Allow the solution to cool slowly to induce crystallization of this compound. f. Collect the crystals by filtration and wash with a small amount of cold methanol. g. Further purification can be achieved by recrystallization from methanol or by column chromatography on alumina or silica gel.

Protocol 2: Pharmacological Screening for Antihypertensive Activity (In Vivo)

Objective: To assess the blood pressure-lowering effects of a test substance (e.g., Rauwolfia extract or isolated this compound) in an animal model.

Animal Model: Anesthetized Dog or Cat (common models in the 1950s).

Materials:

-

Test substance (dissolved in a suitable vehicle, e.g., saline)

-

Anesthetic (e.g., sodium pentobarbital)

-

Saline solution

-

Heparin

-

Cannulas

-

Pressure transducer and recording system (e.g., kymograph)

-

Syringes and needles

Procedure:

-

Animal Preparation: a. Anesthetize the animal with an appropriate dose of sodium pentobarbital administered intravenously or intraperitoneally. b. Cannulate the trachea to ensure a clear airway. c. Cannulate the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure. d. Cannulate the femoral vein for the administration of the test substance. e. Administer heparin to prevent blood clotting in the cannulas.

-

Baseline Measurement: a. Allow the animal's blood pressure to stabilize and record the baseline systolic and diastolic pressures for a period of 15-30 minutes.

-

Drug Administration: a. Administer a single intravenous dose of the test substance. b. Continuously record the blood pressure before, during, and after the administration of the substance.

-

Data Analysis: a. Measure the change in systolic and diastolic blood pressure from the baseline at various time points after drug administration. b. Calculate the maximum fall in blood pressure and the duration of the hypotensive effect. c. A dose-response curve can be generated by administering increasing doses of the test substance to different animals or to the same animal after the blood pressure has returned to baseline.

Protocol 3: Pharmacological Screening for Tranquilizing Activity (In Vivo)

Objective: To evaluate the sedative or tranquilizing effects of a test substance.

Animal Model: Mice or Rats.

Method 1: Spontaneous Motor Activity

Materials:

-

Test substance

-

Activity cage (a cage equipped with infrared beams or other sensors to detect movement)

-

Syringes and needles

Procedure:

-

Acclimatization: a. Place individual animals in the activity cages and allow them to acclimatize for at least 30 minutes.

-

Drug Administration: a. Administer the test substance or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).

-

Activity Measurement: a. Immediately after administration, place the animals back in the activity cages. b. Record the spontaneous motor activity (e.g., number of beam breaks) over a set period (e.g., 60 minutes).

-

Data Analysis: a. Compare the total activity counts of the drug-treated group with the control group. A significant reduction in activity suggests a sedative or tranquilizing effect.

Method 2: Barbiturate-Induced Sleeping Time

Materials:

-

Test substance

-

Sodium pentobarbital

-

Syringes and needles

Procedure:

-

Drug Pre-treatment: a. Administer the test substance or a vehicle control to groups of animals.

-

Barbiturate Administration: a. After a set pre-treatment time (e.g., 30-60 minutes), administer a sub-hypnotic or hypnotic dose of sodium pentobarbital to all animals.

-

Measurement of Sleeping Time: a. Record the time of loss of the righting reflex (the time the animal is unable to right itself when placed on its back) and the time of its return. b. The duration of sleep is the time between the loss and return of the righting reflex.

-

Data Analysis: a. Compare the mean sleeping time of the drug-treated group with the control group. A significant potentiation of barbiturate-induced sleep suggests a central nervous system depressant effect.

Visualizing the Discovery and Mechanism

The following diagrams, generated using the DOT language, illustrate key aspects of the history and mechanism of action of this compound.

Figure 1: Timeline of the discovery of this compound.

Figure 2: Mechanism of action of this compound.

Figure 3: Experimental workflow for this compound discovery.

References

- 1. ijsr.net [ijsr.net]

- 2. Rauwolfia in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blood pressure‐lowering efficacy of this compound for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wilkins Introduces this compound for the Treatment of High Blood Pressure | Research Starters | EBSCO Research [ebsco.com]

- 5. This compound: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chlorpromazine vs this compound for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorpromazine versus this compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorpromazine versus this compound for schizophrenia | Cochrane [cochrane.org]

The Biosynthetic Pathway of Reserpine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpine, a prominent member of the monoterpene indole alkaloid (MIA) family, has a storied history in medicine, particularly for its antihypertensive and antipsychotic properties. Isolated from the roots of Rauwolfia serpentina, its complex chemical structure and potent biological activity have made it a subject of intense scientific scrutiny for decades.[1][2] Understanding the intricate biosynthetic pathway by which plants construct this molecule is crucial for endeavors in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymatic players, their mechanisms, and the regulatory networks that govern its production.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that elegantly combines intermediates from two major metabolic routes: the shikimate pathway, which provides the indole moiety (tryptamine), and the methylerythritol phosphate (MEP) pathway, which generates the terpene component (secologanin).[3][4] The convergence of these pathways leads to the formation of the central precursor for virtually all MIAs, strictosidine. Recent research has significantly illuminated the subsequent steps that tailor the strictosidine backbone into the complex architecture of this compound.[5][6]

The key steps in the biosynthetic pathway of this compound, as elucidated primarily in Rauwolfia verticillata, are as follows:

-

Formation of Strictosidine: Tryptamine, derived from the decarboxylation of tryptophan, condenses with secologanin in a Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) .[4][7] This stereospecific reaction yields 3-α(S)-strictosidine, the universal precursor to MIAs.[7]

-

Deglycosylation: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone.[6]

-

Formation of α-Yohimbine: The strictosidine aglycone undergoes further enzymatic transformations, including reduction, to form α-yohimbine.[5]

-

C3 Epimerization: A critical step in this compound biosynthesis is the inversion of the stereochemistry at the C3 position. This is achieved through a two-step oxidation-reduction sequence. First, the FAD-dependent oxidase RvYOO oxidizes α-yohimbine to an iminium intermediate. Subsequently, the medium-chain dehydrogenase/reductase RvDYR1 reduces this intermediate to yield 3-epi-α-yohimbine, establishing the correct β-configuration at C3.[5][6]

-

Hydroxylations and Methylations: The 3-epi-α-yohimbine scaffold then undergoes a series of decorative reactions catalyzed by cytochrome P450 monooxygenases and methyltransferases. This includes hydroxylation at the C18 position, followed by further hydroxylations and methylations on the indole ring system. Key enzymes identified include RvCYP72A270 , RvCYP71D820 , and the O-methyltransferase Rv11OMT .[5]

-

Final Acylation: The final step is the esterification of the C18 hydroxyl group with a 3,4,5-trimethoxybenzoyl moiety, though the specific acyltransferase responsible for this step in Rauwolfia is yet to be fully characterized.

Biosynthetic Pathway Diagram

Caption: The core biosynthetic pathway of this compound.

Quantitative Data

A comprehensive compilation of quantitative data is essential for modeling and engineering the this compound biosynthetic pathway. The following tables summarize the available data.

Table 1: Kinetic Parameters of Rauvolfia serpentina Strictosidine Synthase (STR1)

| Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | Reference |

| Tryptamine | 6.2 | 78.2 | [8] |

| Secologanin | 39 | 78.2 | [8] |

| 6-methyl-tryptamine | 393 | - | [8] |

| 6-methoxy-tryptamine | 962 | - | [8] |

| 5-fluoro-tryptamine | 259 | - | [8] |

| 6-fluoro-tryptamine | 136 | - | [8] |

| 5-hydroxy-tryptamine | 2255 | - | [8] |

Note: k_cat_ was determined with both tryptamine and secologanin as substrates.

Table 2: this compound Content in Various Rauwolfia Tissues

| Plant Species | Tissue | This compound Content (% dry weight) | Analytical Method | Reference |

| Rauwolfia serpentina | Roots | 0.04 - 0.15 | HPLC | [9] |

| Rauwolfia serpentina | Leaves | ~0.003 | HPLC | [9] |

| Rauwolfia serpentina | Stems | ~0.025 | HPLC | [9] |

| Rauwolfia tetraphylla | Roots (2 years old) | 0.39 | HPLC | [10] |

| Rauwolfia tetraphylla | Stems (2 years old) | 0.21 | HPLC | [10] |

| Rauwolfia tetraphylla | Leaves (2 years old) | 0.15 | HPLC | [10] |

| Rauwolfia sellowii | Stem Bark | 0.01 | HPLC | [11] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. The following sections outline the core experimental protocols used to elucidate the this compound biosynthetic pathway.

Transcriptome Analysis for Gene Discovery

This workflow is a powerful approach for identifying candidate genes involved in a specific metabolic pathway.

Caption: Workflow for transcriptome analysis and gene discovery.

Methodology:

-

RNA Isolation: Total RNA is extracted from various tissues of the Rauwolfia plant, such as roots, stems, and leaves, using standard protocols (e.g., TRIzol reagent).[12][13] The quality and integrity of the RNA are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Library Preparation and Sequencing: cDNA libraries are prepared from the isolated RNA. Often, both normalized and non-normalized libraries are constructed to enhance the discovery of rare transcripts.[12] Sequencing is performed using a high-throughput platform like Illumina.[12]

-

Transcriptome Assembly and Annotation: The raw sequencing reads are processed to remove low-quality sequences and adapters. A de novo transcriptome assembly is then performed using software such as Trinity or Oases.[12][13] The assembled transcripts are functionally annotated by comparing their sequences against public databases like NCBI's non-redundant protein database (NR), UniProt, and Pfam.

-

Differential Expression and Co-expression Analysis: The expression levels of transcripts across different tissues or under different conditions (e.g., with and without elicitor treatment) are quantified. Genes that are co-expressed with known MIA biosynthetic genes are identified as strong candidates for involvement in the this compound pathway.

-

Candidate Gene Selection and Validation: Based on annotation and co-expression analysis, candidate genes encoding enzymes such as oxidoreductases, methyltransferases, and cytochrome P450s are selected for further functional characterization.[5]

Heterologous Expression and Biochemical Characterization of Enzymes

Methodology:

-

Gene Cloning and Vector Construction: The full-length coding sequences of candidate genes are amplified from Rauwolfia cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pEAQ-HT for plant transient expression).

-

Heterologous Expression: The expression vectors are transformed into a suitable host system. Escherichia coli is commonly used for the expression of soluble enzymes, while Nicotiana benthamiana (transient expression) or yeast (Saccharomyces cerevisiae) are often employed for membrane-bound enzymes like cytochrome P450s.[5]

-

Protein Purification: Recombinant proteins, often with an affinity tag (e.g., His-tag), are purified from the host cell lysate using affinity chromatography.

-

Enzyme Assays: The catalytic activity of the purified recombinant enzyme is tested in vitro. The reaction mixture typically contains the purified enzyme, the putative substrate, and any necessary cofactors (e.g., NADPH for reductases, FAD for oxidases, S-adenosyl methionine for methyltransferases).

-

Product Identification: The reaction products are analyzed and identified using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing their retention times and mass spectra with authentic standards.[5]

Quantification of this compound by HPLC

Methodology:

-

Sample Preparation: A known weight of dried and powdered plant material (e.g., roots) is extracted with a suitable solvent, typically methanol or a chloroform-methanol mixture.[10][14] The extract is then filtered and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[11][15]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.[11][15]

-

Detection: UV detection is performed at a wavelength where this compound has significant absorbance, such as 268 nm.[10][11]

-

-

Quantification: A calibration curve is constructed using a series of standard solutions of this compound of known concentrations. The concentration of this compound in the plant extract is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve.[11][15]

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other specialized metabolic pathways in plants, is tightly regulated by a complex network of signaling molecules, primarily plant hormones.

Jasmonate Signaling Pathway

Jasmonates, particularly methyl jasmonate (MeJA), are potent elicitors of MIA biosynthesis.[16] The signaling cascade is initiated by the perception of jasmonate, which leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-represses transcription factors, such as MYC2, which in turn activate the expression of other transcription factors (e.g., ORCAs) that directly bind to the promoters of MIA biosynthetic genes, including those in the this compound pathway, thereby upregulating their transcription.[17][18]

Caption: Simplified jasmonate signaling pathway.

Auxin Signaling Pathway

Auxin is another key phytohormone that influences secondary metabolism. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, which leads to the degradation of Aux/IAA transcriptional repressors.[1][19] This releases Auxin Response Factors (ARFs), which can then regulate the expression of target genes, including those involved in secondary metabolite biosynthesis.[19] The interplay between auxin and jasmonate signaling pathways adds another layer of complexity to the regulation of this compound production.

Caption: Simplified auxin signaling pathway.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway represents a significant achievement in the field of plant natural product chemistry. The identification of key enzymes, particularly those involved in the critical C3 epimerization and subsequent decorations, opens up new avenues for the metabolic engineering of Rauwolfia species or heterologous hosts to enhance the production of this compound and its analogs. Future research should focus on the characterization of the remaining uncharacterized enzymes, a deeper understanding of the regulatory networks, and the reconstitution of the entire pathway in a microbial chassis for sustainable production. The knowledge and tools presented in this guide provide a solid foundation for these exciting future endeavors.

References

- 1. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress | MDPI [mdpi.com]

- 2. Biochemical Characterization of an FAD-Dependent Monooxygenase, the Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Development of Transcriptomic Resources for Interrogating the Biosynthesis of Monoterpene Indole Alkaloids in Medicinal Plant Species | PLOS One [journals.plos.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Reserpine on VMAT2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central and peripheral nervous systems, responsible for packaging monoamine neurotransmitters into synaptic vesicles for subsequent release.[1][2] Its function is essential for proper monoaminergic neurotransmission, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[3] Reserpine, a classic pharmacological agent, is a potent and irreversible inhibitor of VMAT2.[4][5] Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the precise molecular mechanism by which this compound exerts its profound and long-lasting effects.[6][7][8] This guide provides a detailed technical overview of this mechanism, including quantitative binding data, experimental protocols used for its characterization, and visual diagrams of the key processes.

This compound's primary mechanism of action involves binding to a specific conformational state of VMAT2. It selectively targets and locks the transporter in a cytoplasm-facing state , occupying the central substrate-binding pocket.[7][8][9] This action physically obstructs the entry of monoamine substrates and, crucially, prevents the conformational cycling required for transport.[8][9] The binding is effectively irreversible, meaning recovery of VMAT2 function requires the synthesis of new transporter proteins.[5] The functional consequence is the inability to sequester cytosolic monoamines like dopamine, serotonin, and norepinephrine into vesicles. These neurotransmitters are subsequently degraded by enzymes such as monoamine oxidase (MAO), leading to a deep and sustained depletion of monoamine stores and a significant reduction in neurotransmission.[10]

The VMAT2 Transport Cycle and this compound's Point of Intervention

VMAT2 functions as a proton-monoamine antiporter, utilizing a proton gradient established by a vesicular V-type ATPase to drive monoamine uptake.[11] The transport process is understood to follow a "rocker-switch" or alternating access model, involving several conformational states:

-

Lumen-Facing Open: The transporter is open to the acidic interior of the vesicle.

-

Occluded: The transporter is closed to both the lumen and the cytoplasm.

-

Cytoplasm-Facing Open: The transporter is open to the neuronal cytoplasm, ready to bind a protonated monoamine.

This compound's mechanism is unique in that it binds to and stabilizes the cytoplasm-facing conformation.[6][9][12] Cryo-EM structures have revealed that this compound occupies the substrate-binding pocket, effectively locking the transporter and preventing it from isomerizing to the lumen-facing state, thereby arresting the transport cycle.[7][8] This is in contrast to other inhibitors like tetrabenazine (TBZ), which binds to a different, lumen-facing or occluded conformation of VMAT2.[6][8][9][13]

Caption: VMAT2 cycle and the inhibitory lock by this compound.

Quantitative Analysis of this compound-VMAT2 Interaction

The interaction between this compound and VMAT2 has been quantified using various biochemical assays. The data highlight its high-affinity binding and the conditions influencing its inhibitory potency. It is important to note that reported values can vary based on experimental conditions, such as the specific radioligand used in competition assays and the cell type.

| Parameter | Value | Species/System | Assay Type | Reference |

| Kᵢ | 173 ± 1 nM | Human VMAT2 | Competition binding vs. [³H]dihydrotetrabenazine ([³H]DTBZ) | [14] |

| IC₅₀ | 43.9 µM | JB6 P+ Cells | Not specified (likely cell viability or other indirect measure) | [4] |

| IC₅₀ | 54.9 µM | HepG2-C8 Cells | Not specified (likely cell viability or other indirect measure) | [4] |

Note: The Kᵢ value from the direct competition binding assay is a more accurate representation of this compound's affinity for the VMAT2 transporter itself. The higher IC₅₀ values may reflect different experimental endpoints not solely related to VMAT2 inhibition.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]dihydrotetrabenazine) for binding to VMAT2.

Objective: To determine the Kᵢ of this compound for VMAT2.

Materials:

-

Membrane preparations expressing VMAT2 (e.g., from transfected HEK293 cells or brain tissue).[15]

-

Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ).[15]

-

Unlabeled this compound for competition.

-

Binding Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).[15]

-

Glass fiber filters and a cell harvester.[15]

-

Scintillation cocktail and counter.[15]

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + [³H]DTBZ.

-

Non-Specific Binding (NSB): Membrane preparation + [³H]DTBZ + a saturating concentration of an unlabeled VMAT2 inhibitor (e.g., tetrabenazine).

-

Competition: Membrane preparation + [³H]DTBZ + serial dilutions of this compound.[15]

-

-

Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.[15]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.[15]

-

Washing: Wash filters with ice-cold binding buffer to remove unbound radioligand.[15]

-

Counting: Place filters in scintillation vials, add cocktail, and measure radioactivity.[15]

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Caption: Key steps in a VMAT2 radioligand competition binding assay.

Vesicular Monoamine Uptake Assay

This functional assay directly measures the ability of VMAT2 to transport monoamines into vesicles and how this process is inhibited by this compound.

Objective: To determine the IC₅₀ of this compound for the inhibition of VMAT2 transport activity.

Materials:

-

Cell lines expressing VMAT2 (e.g., HEK293) or isolated synaptic vesicles.

-

Permeabilization agent (e.g., a mild detergent like saponin, if using whole cells).[5]

-

Radiolabeled monoamine substrate (e.g., [³H]serotonin or [³H]dopamine).

-

Uptake buffer containing ATP and Mg²⁺ to fuel the V-type ATPase.

-

This compound at various concentrations.

Procedure:

-

Preparation: Prepare cell or vesicle suspensions. If using cells, permeabilize the plasma membrane with a detergent to allow substrates access to the vesicles.[5]

-

Pre-incubation: Pre-incubate the preparations with varying concentrations of this compound.

-

Initiate Uptake: Add the radiolabeled monoamine substrate to initiate the transport reaction.

-

Incubation: Incubate for a defined period at a controlled temperature (e.g., 37°C).

-

Terminate Uptake: Stop the reaction by rapid cooling and filtration or by adding a stop solution.

-

Measurement: Measure the radioactivity accumulated inside the vesicles.

-

Data Analysis: Plot the percentage of monoamine uptake against the log concentration of this compound to determine the IC₅₀ for transport inhibition.

Logical Cascade of this compound's Long-Term Physiological Effect

The irreversible nature of this compound's binding to VMAT2 initiates a cascade of events that results in a long-lasting depletion of synaptic monoamines. This is the underlying cause of both its therapeutic effects and its significant side-effect profile, such as depression and parkinsonism.[5][16]

Caption: The downstream consequences of this compound's irreversible VMAT2 inhibition.

Conclusion

The mechanism of action of this compound on VMAT2 is a paradigm of irreversible, conformation-specific enzyme inhibition. By binding tightly to the substrate pocket of the transporter's cytoplasm-facing state, this compound effectively traps VMAT2 in an inactive conformation, preventing the transport of monoamines into synaptic vesicles. This leads to profound and long-lasting depletion of neurotransmitter stores, a direct consequence of the irreversible nature of the binding, which can only be overcome by the synthesis of new VMAT2 protein. The detailed molecular insights, provided by modern structural and biochemical techniques, offer a clear framework for understanding its potent pharmacological effects and provide a foundation for the development of novel, potentially more selective, VMAT2-targeting therapeutics.

References

- 1. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. benchchem.com [benchchem.com]

- 11. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 12. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine* | Semantic Scholar [semanticscholar.org]

- 14. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 15. benchchem.com [benchchem.com]

- 16. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to this compound on the vesicular release of monoamine transmitters - PMC [pmc.ncbi.nlm.nih.gov]

Reserpine as a Tool for Studying Neurotransmitter Depletion: A Technical Guide

Executive Summary: Reserpine, an indole alkaloid isolated from Rauwolfia serpentina, has been an indispensable pharmacological tool in neuroscience for decades.[1][2] Its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2) provides a robust and reproducible method for depleting presynaptic stores of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[1][3][4] This profound and lasting depletion makes this compound an invaluable agent for creating animal models of neurodegenerative and psychiatric conditions, most notably Parkinson's disease and depression.[5][6][7] Historically, observations of this compound's effects were pivotal in the development of the monoamine hypothesis of depression.[1][8] This guide offers an in-depth technical overview of this compound's mechanism of action, details its application in research, provides established experimental protocols, and summarizes key quantitative data for researchers, scientists, and drug development professionals.

Introduction

First isolated in 1952, this compound was introduced into Western medicine in 1954 as an antihypertensive and antipsychotic agent.[1][2][9][10] Its clinical use revealed significant side effects, including motor impairments resembling parkinsonism and depressive symptoms, which, while limiting its therapeutic application, opened the door to its use as a powerful research tool.[5] By observing that this compound-induced motor deficits in animals could be reversed by L-DOPA, Arvid Carlsson and his team provided foundational evidence for dopamine's role as a neurotransmitter and its depletion in parkinsonian states.[5][11] Similarly, the drug's tendency to induce a depressive-like state in a subset of patients was a cornerstone for the biogenic amine hypothesis of depression.[1][4] Today, the this compound model remains a valid and highly reproducible method for studying the neurochemical and behavioral consequences of monoamine depletion and for the initial screening of novel therapeutic compounds.[5][6]

Core Mechanism of Action: VMAT2 Inhibition

This compound's primary mechanism of action is the irreversible blockade of the H+-coupled vesicular monoamine transporters, VMAT1 and VMAT2.[1][12] VMAT2 is the predominant transporter in central nervous system neurons and is responsible for packaging cytosolic monoamines (dopamine, norepinephrine, serotonin, and histamine) into presynaptic vesicles for storage and subsequent release.[1][3]

By binding irreversibly to VMAT2, this compound prevents this vesicular uptake.[2][4] Monoamines that remain unprotected in the cytoplasm are then vulnerable to degradation by enzymes such as monoamine oxidase (MAO), which is located on the outer mitochondrial membrane.[1][3][13] This process leads to a profound and long-lasting depletion of the releasable pool of neurotransmitters from nerve terminals.[1][3] The functional recovery of monoaminergic transmission requires the synthesis of new VMAT proteins, a process that can take days to weeks, explaining the long duration of this compound's effects.[1]

Caption: this compound irreversibly blocks VMAT2, preventing monoamine storage and leading to degradation.

Neurochemical Consequences

Administration of this compound leads to a rapid, robust, and widespread depletion of monoamines. In rodents, peripheral administration of this compound in the 1–10 mg/kg range can produce a 70% to 95% depletion of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) content across several brain areas.[5] The depletion begins as early as 30 minutes post-injection, with maximal effects typically observed within hours, and can persist for up to 14 days before levels return to normal by 21 days.[5]

Data Presentation: Neurotransmitter Depletion

Table 1: Magnitude and Timeline of Neurotransmitter Depletion Following this compound

| Neurotransmitter | Species | Dose (Route) | Brain Region | % Depletion | Time to Max Depletion | Duration | Citation(s) |

|---|---|---|---|---|---|---|---|

| Dopamine (DA) | Rat | 5 mg/kg (s.c.) | Striatum | ~96% (extracellular) | Within hours | - | [14][15] |

| Monoamines (DA, NE, 5-HT) | Rodent | 1-10 mg/kg (peripheral) | Multiple | 70-95% | Starts at 30 min | Up to 14 days | [5] |

| Monoamines (DA, NE, 5-HT) | Rat | 5 mg/kg (i.p.) | Multiple | Similar depletion across age groups | 24 hours | Recovery by 21 days | [16][17] |

| Norepinephrine (NE) | Rat | 5 mg/kg (i.p.) | Sympathetic Ganglia | Significant | 6-36 hours | - | [18] |

| Monoamine Metabolites | Rat | Single injection | CSF | Prominent elevation | Rapid increase | - |[19] |

This compound as a Research Model

The predictable neurochemical depletion caused by this compound makes it a versatile tool for modeling diseases characterized by monoamine dysfunction.

Parkinson's Disease (PD) Model

The this compound-induced rodent model is one of the oldest and most validated pharmacological models of Parkinson's disease.[5][6] The profound depletion of striatal dopamine leads to a behavioral phenotype with high face validity to the motor symptoms of PD.

-

Motor Symptoms: Doses ranging from 1 to 10 mg/kg induce akinesia (difficulty initiating movement), hypokinesia, catalepsy (failure to correct an imposed posture), limb rigidity, and oral tremors.[5]

-

Pharmacological Validity: The model accurately predicts the therapeutic efficacy of current anti-parkinsonian drugs. The akinetic state is famously alleviated by L-DOPA and other dopamine agonists like apomorphine and pramipexole.[5]

-

Progressive Model: A chronic, low-dose regimen (e.g., 0.1 mg/kg on alternate days) has been developed to model the progressive nature of PD, allowing for the study of both non-motor and emerging motor symptoms over time.[5][20][21]

Depression and Affective Disorder Models

This compound's ability to deplete all three major monoamines (DA, NE, 5-HT) makes it a useful tool for inducing a state of behavioral despair and anhedonia in animals, which are core symptoms of depression.[7][22]

-

Depressive-like Behaviors: Animals treated with this compound exhibit increased immobility in the forced swim and tail suspension tests, reduced preference for sucrose (anhedonia), and decreased social interaction.[23][24]

-

Screening Tool: This model is frequently used for the preclinical evaluation of potential antidepressant compounds.[7]

Experimental Protocols

A successful this compound study requires careful planning of the dosing regimen, selection of appropriate behavioral tests, and precise neurochemical analysis.

Caption: A typical experimental workflow for a this compound-induced neurotransmitter depletion study.

Animal Handling and Dosing Regimens

This compound is typically dissolved in a vehicle such as glacial acetic acid diluted in distilled water or saline.[25] Administration is most commonly performed via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

Table 2: Common this compound Dosing Regimens and Applications

| Application | Species | Dose | Route | Dosing Schedule | Primary Outcome(s) | Citation(s) |

|---|---|---|---|---|---|---|

| Acute Parkinsonism | Rat | 2.5 mg/kg | i.p. | Single injection | Catalepsy, akinesia | [26] |

| Acute Parkinsonism | Mouse | 5 mg/kg | i.p. | Daily for 5 days | Severe motor deficits | [27] |

| Progressive Parkinsonism | Rat/Mouse | 0.1 mg/kg | i.p. / s.c. | Alternate days for 10-15 injections | Progressive motor & cognitive deficits | [5][21] |

| Acute Depression Model | Mouse | 1.0 - 2.0 mg/kg | i.p. | Single injection | Anhedonia, locomotor reduction | [23] |

| Chronic Depression Model | Rat | 0.2 - 0.8 mg/kg | i.p. | Intermittent over 20 days | Anhedonia, hypo-locomotion | [25] |

| Neurochemical Depletion | Rat | 5 mg/kg | s.c. | Single injection | 96% reduction in extracellular DA |[15] |

Behavioral Assessment Methods

The choice of behavioral assay depends on the research question and the model being employed (PD vs. depression).

Table 3: Common Behavioral Assays for this compound-Treated Rodents

| Assay Type | Specific Test | Measured Parameter(s) | Relevance to this compound Model | Citation(s) |

|---|---|---|---|---|

| Motor Function (PD) | Catalepsy Bar Test | Time spent in an externally imposed posture | Akinesia, motor rigidity | [5][26] |

| Open Field Test | Locomotion, rearing, distance traveled | Hypokinesia, general activity | [5][23] | |

| Orofacial Dyskinesia | Vacuous chewing movements, tongue protrusions | Dyskinesia, tremor-like movements | [5][28] | |

| Affective State (Depression) | Sucrose Preference Test | Consumption of sucrose vs. water | Anhedonia (inability to feel pleasure) | [23] |

| Forced Swim Test | Immobility time | Behavioral despair | [24] | |

| Tail Suspension Test | Immobility time | Behavioral despair | [24] | |

| Anxiety | Elevated Plus Maze | Time spent in open vs. closed arms | Anxiety-like behavior | [24] |

| Cognition | Morris Water Maze | Escape latency, path length | Spatial learning and memory | [24] |

| | Object Recognition Test | Time exploring novel vs. familiar object | Recognition memory |[21] |

Neurochemical Analysis

Post-mortem or in-vivo techniques are used to quantify the extent of neurotransmitter depletion.

-

High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical detection is the gold standard for measuring levels of monoamines (DA, NE, 5-HT) and their primary metabolites (HVA, DOPAC, 5-HIAA) in dissected brain tissue (e.g., striatum, hippocampus) or cerebrospinal fluid (CSF).[19][29]

-

In-Vivo Microdialysis: This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing dynamic information on neurotransmitter release.[15]

-

Immunohistochemistry (IHC): IHC can be used to visualize and quantify changes in the expression of key proteins, such as Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to assess the integrity of dopaminergic neurons.[21]

Logical Framework and Conclusion

The utility of this compound as a research tool is based on a clear and direct chain of causality, from its molecular action to the resulting behavioral phenotype. This allows researchers to confidently attribute observed changes to the depletion of monoamines.

Caption: Logical framework illustrating the cause-and-effect pathway of the this compound model.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [bionity.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The effects of this compound on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular, Neurochemical, and Behavioral Hallmarks of this compound as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Preclinical this compound models recapitulating motor and non-motor features of Parkinson’s disease: Roles of epigenetic upregulation of alpha-synuclein and autophagy impairment [frontiersin.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Depression (mood) - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. [Historical approach to this compound discovery and its introduction in psychiatry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arvid Carlsson - Wikipedia [en.wikipedia.org]

- 12. ahajournals.org [ahajournals.org]

- 13. This compound: Blood Pressure Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 14. selleckchem.com [selleckchem.com]

- 15. This compound pretreatment prevents increases in extracellular striatal dopamine following L-DOPA administration in rats with nigrostriatal denervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Age-related changes in metabolic responses to chronic monoamine depletion in central dopaminergic and serotonergic systems of rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound-induced catecholamine depletion from small cells in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Repetitive measurement of monoamine metabolite levels in cerebrospinal fluid of conscious rats: effects of this compound and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound-Induced Progressive Parkinsonism in Mice Predisposed and Non-Predisposed to Depressive-Like Behavior [scirp.org]

- 21. Frontiers | Female Rats Are Resistant to Cognitive, Motor and Dopaminergic Deficits in the this compound-Induced Progressive Model of Parkinson’s Disease [frontiersin.org]

- 22. This compound-induced rat model for depression: Behavioral, physiological and PET-based dopamine receptor availability validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of the face validity of this compound administration as an animal model of depression--Parkinson's disease association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound-induced altered neuro-behavioral, biochemical and histopathological assessments prevent by enhanced antioxidant defence system of thymoquinone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 26. Reversal of this compound-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. revistaneurociencias.com [revistaneurociencias.com]

- 28. Behavioral effects of MK-801 on this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

An In-depth Technical Guide to the Early Clinical Applications of Reserpine in Psychiatry

Introduction

Reserpine, an indole alkaloid isolated in 1952 from the root of Rauwolfia serpentina (Indian snakeroot), represents a landmark in the history of psychopharmacology.[1][2][3] Long used in traditional Indian medicine to treat a variety of ailments, including insanity and snakebites, its introduction to Western medicine in 1954 marked the dawn of a new era in the management of severe psychiatric disorders.[1][2][3][4] Alongside chlorpromazine, which was introduced two years prior, this compound was one of the first agents to demonstrate clear antipsychotic efficacy, fundamentally shifting treatment paradigms from custodial care to active pharmacological intervention.[2][5][6][7] This guide provides a detailed examination of the early clinical uses of this compound in psychiatry, focusing on its mechanism of action, quantitative clinical data from early trials, experimental protocols, and the adverse effects that ultimately led to its decline in psychiatric practice.

Core Mechanism of Action: Monoamine Depletion

This compound's therapeutic and adverse effects stem from its unique and potent mechanism of action. It acts as an irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[1][8] VMAT2 is a crucial protein located on the membrane of synaptic vesicles within presynaptic neurons, responsible for sequestering monoamine neurotransmitters—primarily dopamine, norepinephrine, and serotonin—from the cytoplasm into the vesicles for storage and subsequent release.[1][9][10]

By blocking VMAT2, this compound leaves these neurotransmitters exposed in the cytoplasm, where they are readily degraded by enzymes such as Monoamine Oxidase (MAO).[1][3][9] This leads to a profound and long-lasting depletion of monoamine stores in nerve terminals.[1][8][9] The resulting decrease in neurotransmitter release into the synaptic cleft is believed to be the basis for its antihypertensive and antipsychotic effects.[9][11][12] Because the blockade is irreversible, the restoration of neuronal function requires the synthesis of new VMAT2 proteins, a process that can take days to weeks.[1][10]

Early Clinical Applications and Efficacy

Following its isolation, this compound was rapidly investigated for its psychiatric effects, largely spurred by reports of its tranquilizing properties.[2] It was introduced as an antipsychotic in 1954 and was primarily used for the treatment of agitated psychotic states, particularly in patients with schizophrenia.[1][5][6][11] Early clinical studies, though often lacking the rigorous controls of modern trials, reported significant calming and sedative effects.[5]

Researchers like Nathan S. Kline were pioneers in its psychiatric application. In a 1954 study, Kline administered this compound to 411 patients, the vast majority of whom had schizophrenia.[5] While he noted sedative and anxiolytic effects, a substantial antipsychotic effect was not observed, which was likely due to the low doses used (0.5-1 mg/day).[5] Later studies employing higher doses found it to be effective in managing symptoms of schizophrenia, schizoaffective disorders, and manic psychosis.[2] However, its efficacy was often considered less robust than that of chlorpromazine.[1]

Table 1: Dosage in Early Psychiatric vs. Antihypertensive Use

| Indication | Typical Daily Dosage Range | Notes |

|---|---|---|

| Psychiatric Disorders | 0.5 mg – 40 mg[1][3] | Doses often started at 0.5 mg and were titrated upwards. Doses above 3 mg frequently required co-administration of anticholinergic drugs to manage side effects.[1] |

| Hypertension | 0.05 mg – 0.25 mg[1][13] | The doses used for blood pressure control were significantly lower, resulting in a more tolerable side effect profile.[1] |

| Tardive Dyskinesia | 0.25 mg every 6 hours (1 mg/day) up to 5 mg/day[14] | Used historically for some movement disorders, though other medications are now preferred. |

Table 2: Summary of Reported Clinical Efficacy in Early Psychiatry

| Condition | Reported Outcomes | Key Researchers/Studies |

|---|---|---|

| Schizophrenia | Sedative and tranquilizing effects were prominent.[5] Effective in reducing agitation and hyperactivity.[2] Considered less effective than chlorpromazine for improving a patient's overall global state.[1] | Nathan Kline (1954)[5], Davies and Shepherd[2], Leonard Hollister[5] |

| Manic & Agitated States | Caused significant clinical improvement in patients with hyperactivity and agitation.[2][5] | Altschule[2] |

| Anxiety | Found to be useful in patients with anxiety disorders.[2] | Davies and Shepherd[2] |

Experimental Protocols in Early Clinical Trials

The methodologies of early psychiatric drug trials in the 1950s were formative and varied in rigor. A common approach involved administering the drug to a population of institutionalized patients with chronic, severe mental illness and observing for behavioral changes.

Key Methodological Components: